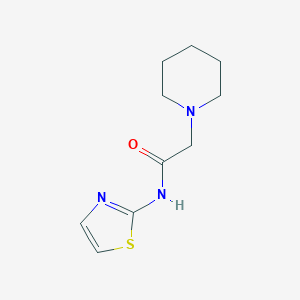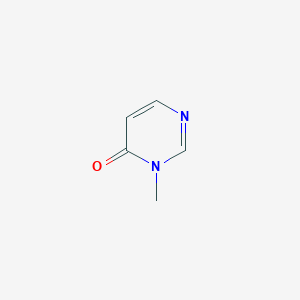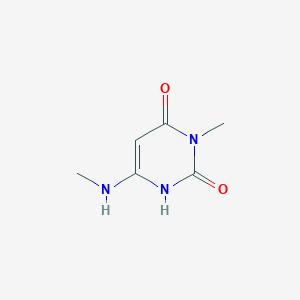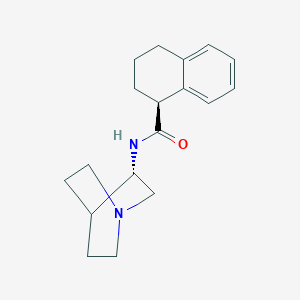
2,4-二羟基噻唑
描述
2,4-Dihydroxythiazole is a chemical compound with the molecular formula C3H3NO2S and a molecular weight of 117.13 . It is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazoles has been reported in several studies . For instance, one study described the synthesis of 2,4-disubstituted arylthiazoles, which involved the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . Another study reported the synthesis of 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively .Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxythiazole consists of a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively . The compound also contains two hydroxyl groups attached to the thiazole ring .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dihydroxythiazole are not detailed in the search results, thiazole derivatives in general have been reported to exhibit a wide range of biological activities, suggesting that they may undergo various chemical reactions in biological systems .Physical And Chemical Properties Analysis
2,4-Dihydroxythiazole has a density of 1.45 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.科学研究应用
Modulation of Cellular Development
2,4-Dihydroxythiazole derivatives have been studied for their ability to modulate cellular development. This is particularly relevant in the context of stem cell differentiation and the regulation of developmental processes in mammalian cells . By synthesizing and investigating thiazole-containing small molecules, researchers aim to induce differentiation of human pluripotent stem cells and their derivatives. The structure of these molecules is crucial, as it relates to their function and biological activity, influencing their potential as modulators of cellular development .
Antimicrobial Activity
The antimicrobial properties of 2,4-Dihydroxythiazole derivatives have been explored against various pathogens. For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities. They were tested against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger. These studies help in understanding the potential of thiazole compounds as antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives, including those with a 2,4-dihydroxy substitution, have been identified to possess anti-inflammatory and analgesic properties. This makes them candidates for the development of new therapeutic agents that could potentially treat conditions associated with inflammation and pain .
Antitumor and Cytotoxic Activities
Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. This is significant for the development of new cancer treatments. The structure-activity relationship of these compounds is a key area of study to enhance their efficacy and specificity in targeting cancer cells .
Antiviral Applications
The antiviral capabilities of thiazole derivatives are another area of interest. These compounds have been studied for their effectiveness against various viral infections, providing a pathway for the development of new antiviral drugs .
Neuroprotective Properties
2,4-Dihydroxythiazole derivatives have shown promise in neuroprotection. They have been evaluated for their potential to protect neuronal cells from damage or degeneration, which is crucial for treating neurodegenerative diseases .
未来方向
作用机制
Target of Action
2,4-Dihydroxythiazole is a derivative of thiazole, a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities Thiazole derivatives are known to interact with various biological targets, influencing their function and leading to diverse biological outcomes .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with the target .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways, leading to diverse biological effects . For instance, a five-step synthetic metabolic pathway has been reported for the biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol .
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as solubility and basicity, can influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
属性
IUPAC Name |
4-hydroxy-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUOKQDHLEQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337435 | |
| Record name | 2,4-DIHYDROXYTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625-85-4 | |
| Record name | 4-Hydroxy-2(3H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DIHYDROXYTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)


![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)



![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)

